1-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline
Description
1-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C19H21NO6 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2S)-1-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H21NO6/c1-10-11(2)19(24)26-17-12(3)15(7-6-13(10)17)25-9-16(21)20-8-4-5-14(20)18(22)23/h6-7,14H,4-5,8-9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
CILMVYLOUANTLX-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC[C@H]3C(=O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCCC3C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID typically involves the following steps:
Formation of the Chromen-2-one Moiety: This is achieved through the condensation of salicylaldehyde derivatives with acetic anhydride in the presence of a base such as pyridine.
Attachment of the Pyrrolidine Ring: The chromen-2-one intermediate is then reacted with a pyrrolidine derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the chromen-2-one moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, perfumes, and other chemical products.
Mechanism of Action
The mechanism of action of 1-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
- 3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl acetate
- [(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid
Uniqueness
1-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a chromen-2-one moiety makes it a versatile compound for various applications.
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